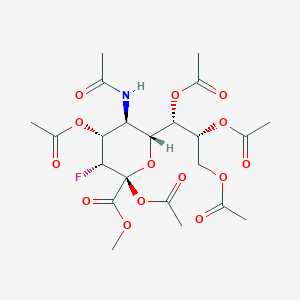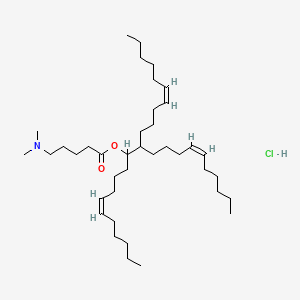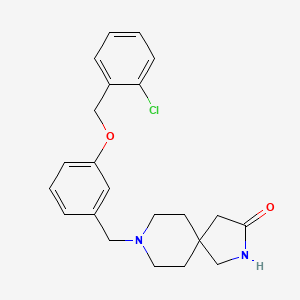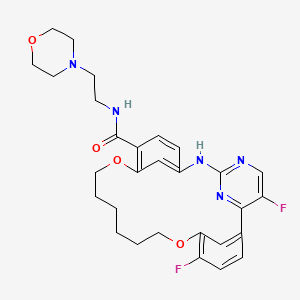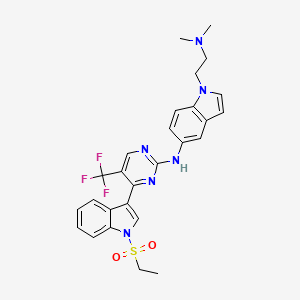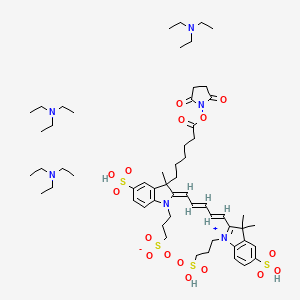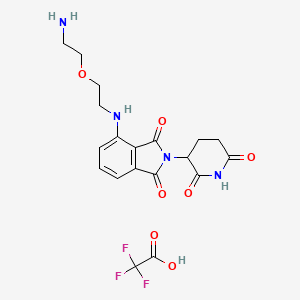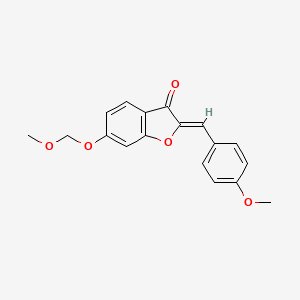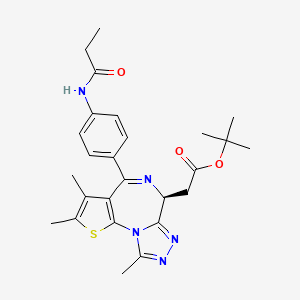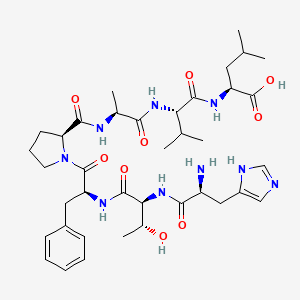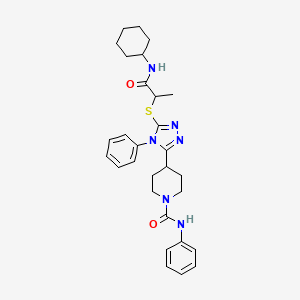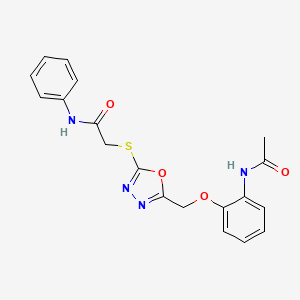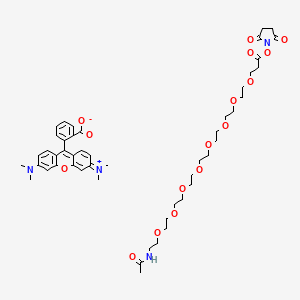
Tamra-peg8-nhs
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tamra-peg8-nhs is a dye derivative of TAMRA (tetramethylrhodamine) containing 8 polyethylene glycol units. It is widely used in scientific research due to its fluorescent properties and ability to form stable ester bonds with ammonia .
Preparation Methods
Tamra-peg8-nhs is synthesized by reacting TAMRA with polyethylene glycol and N-hydroxysuccinimide (NHS). The reaction involves the formation of ester bonds between the NHS groups and ammonia . Industrial production methods typically involve controlled reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Tamra-peg8-nhs undergoes several types of chemical reactions:
Substitution Reactions: The NHS groups react with ammonia to form stable ester bonds.
Common Reagents and Conditions: The primary reagents used include NHS and ammonia.
Major Products: The major product formed is the ester bond between the NHS groups and ammonia.
Scientific Research Applications
Tamra-peg8-nhs has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various chemical assays and experiments.
Biology: Employed in cellular and molecular biology for labeling and tracking molecules within cells.
Medicine: Utilized in medical research for imaging and diagnostic purposes.
Industry: Applied in the development of new materials and technologies that require fluorescent properties.
Mechanism of Action
The mechanism of action of Tamra-peg8-nhs involves the formation of stable ester bonds with ammonia. This reaction is facilitated by the NHS groups present in the compound . The molecular targets and pathways involved include the specific binding sites on molecules that react with the NHS groups .
Comparison with Similar Compounds
Tamra-peg8-nhs is unique due to its combination of TAMRA and polyethylene glycol units, which provide enhanced fluorescent properties and stability. Similar compounds include other TAMRA derivatives and fluorescent dyes that contain polyethylene glycol units . this compound stands out due to its specific structure and reactivity with ammonia .
Properties
Molecular Formula |
C49H66N4O16 |
|---|---|
Molecular Weight |
967.1 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C25H44N2O13.C24H22N2O3/c1-22(28)26-5-7-33-9-11-35-13-15-37-17-19-39-21-20-38-18-16-36-14-12-34-10-8-32-6-4-25(31)40-27-23(29)2-3-24(27)30;1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h2-21H2,1H3,(H,26,28);5-14H,1-4H3 |
InChI Key |
WOCYLGUIDGODAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


